molecular formula C8H16ClNO2 B2661377 3-(3-Aminocyclopentyl)propanoic acid;hydrochloride CAS No. 2445790-88-3

3-(3-Aminocyclopentyl)propanoic acid;hydrochloride

Cat. No.: B2661377
CAS No.: 2445790-88-3
M. Wt: 193.67
InChI Key: ZGVMQZMBOSQEJE-UHFFFAOYSA-N
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Description

3-(3-Aminocyclopentyl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a hydrochloride salt form of 3-(3-aminocyclopentyl)propanoic acid, which is a derivative of cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminocyclopentyl)propanoic acid;hydrochloride typically involves the following steps:

    Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of reactions, including halogenation and amination.

    Amination: The cyclopentane derivative is then subjected to amination to introduce the amino group at the desired position.

    Propanoic Acid Addition: The aminocyclopentane intermediate is reacted with a propanoic acid derivative under controlled conditions to form 3-(3-aminocyclopentyl)propanoic acid.

    Hydrochloride Formation: Finally, the free base of 3-(3-aminocyclopentyl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocyclopentyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution Reagents: Various alkylating or acylating agents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield oxo derivatives with altered functional groups.

    Reduction: Reduction can produce amine derivatives with different degrees of saturation.

    Substitution: Substitution reactions can lead to a variety of alkylated or acylated products.

Scientific Research Applications

3-(3-Aminocyclopentyl)propanoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-aminocyclopentyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the propanoic acid moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminocyclopentyl)propanoic acid: The free base form without the hydrochloride salt.

    Cyclopentane Derivatives: Other derivatives of cyclopentane with similar structures but different functional groups.

    Aminopropanoic Acids: Compounds with similar amino and propanoic acid groups but different cyclic structures.

Uniqueness

3-(3-Aminocyclopentyl)propanoic acid;hydrochloride is unique due to its specific combination of a cyclopentane ring, an amino group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(3-aminocyclopentyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(5-7)2-4-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVMQZMBOSQEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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